molecular formula C9H15NO2 B13121092 Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- CAS No. 763904-78-5

Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-

Cat. No.: B13121092
CAS No.: 763904-78-5
M. Wt: 169.22 g/mol
InChI Key: ILNAWZRUSSBUFI-IEIXJENWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-: is a chiral bicyclic compound with the molecular formula C₉H₁₅NO₂. This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with an amino group and a carboxylic acid group attached to the second carbon atom. The (2S) configuration indicates the specific stereochemistry of the compound, which is important for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- can be achieved through several synthetic routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane derivatives with excellent enantioselectivities and yields . The reaction conditions are mild and operationally simple, making it suitable for large-scale synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides, esters, or other derivatives.

Scientific Research Applications

Chemistry: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of complex molecules, including natural products and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows researchers to investigate stereoselective processes and develop enantioselective catalysts.

Medicine: The compound has potential applications in drug discovery and development. Its bicyclic structure is found in several biologically active molecules, including antibiotics and anticancer agents. Researchers are exploring its use as a scaffold for designing new therapeutic agents .

Industry: In the industrial sector, Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the target molecules, stabilizing the compound-enzyme complex and modulating the enzyme’s activity .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination of functional groups and stereochemistry provides distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

763904-78-5

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2S)-2-aminobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-9(8(11)12)5-6-1-3-7(9)4-2-6/h6-7H,1-5,10H2,(H,11,12)/t6?,7?,9-/m0/s1

InChI Key

ILNAWZRUSSBUFI-IEIXJENWSA-N

Isomeric SMILES

C1CC2CCC1C[C@]2(C(=O)O)N

Canonical SMILES

C1CC2CCC1CC2(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.